(3-cyclohexen-1-ylmethyl)({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amine
Overview
Description
(3-cyclohexen-1-ylmethyl)({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)amine is a useful research compound. Its molecular formula is C22H29N5 and its molecular weight is 363.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.24229595 g/mol and the complexity rating of the compound is 460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Efficient Synthesis and Anticancer Activity
A study explored the synthesis of piperazine-2,6-dione derivatives, including the use of various amines for anticancer activity evaluation. This research demonstrates the potential of complex amine derivatives in developing anticancer agents, highlighting their applicability in medicinal chemistry (Sandeep Kumar et al., 2013).
Enamine Chemistry and Synthesis
Research on enamine chemistry illustrated the transformation of cyclohexanone derivatives through reduction, showcasing synthetic routes to α,β-unsaturated aldehydes. This work underlines the significance of cyclohexanone and related structures in organic synthesis, providing a foundation for developing new chemical entities (S. Carlsson & S. Lawesson, 1982).
Synthesis of N,S-Containing Heterocycles
Another study highlighted the Mannich reaction's role in synthesizing N,S-containing heterocycles, such as tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides. This research points to the versatility of amine-based compounds in creating complex heterocyclic structures with potential applications across various fields of chemistry (V. Dotsenko et al., 2012).
Properties
IUPAC Name |
1-cyclohex-3-en-1-yl-N-[[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5/c1-2-7-19(8-3-1)17-23-18-20-9-6-12-25-22(20)27-15-13-26(14-16-27)21-10-4-5-11-24-21/h1-2,4-6,9-12,19,23H,3,7-8,13-18H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHYLUHORIKRFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CNCC2=C(N=CC=C2)N3CCN(CC3)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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